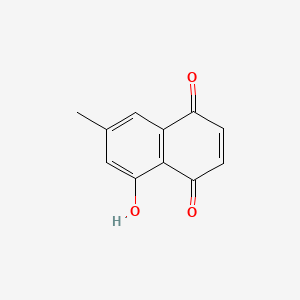

Ramentaceone

Description

7-Methyljuglone has been reported in Drosera burmannii, Diospyros maritima, and other organisms with data available.

antineoplastic from roots of Euclea natalensis and Drosera aliciae; structure in first source

Properties

IUPAC Name |

5-hydroxy-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSCVSONBBWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163824 | |

| Record name | Ramentaceone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14787-38-3 | |

| Record name | Ramentaceone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14787-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramentaceone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014787383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyljuglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ramentaceone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMENTACEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3RW9P6DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramentaceone natural sources and distribution

An In-Depth Technical Guide to the Natural Sources, Distribution, and Analysis of Ramentaceone

Introduction

This compound (5-hydroxy-7-methyl-1,4-naphthoquinone), also known as 7-methyljuglone, is an acetogenic naphthoquinone of significant interest to researchers in phytochemistry, chemotaxonomy, and drug development. It is a structural isomer of the more widely distributed plumbagin (2-methyljuglone). As a secondary metabolite, this compound's presence and concentration are key taxonomic markers, particularly within the carnivorous plant family Droseraceae. This document provides a comprehensive overview of the natural sources, geographical distribution, biosynthesis, and standard experimental protocols for the isolation and quantification of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Phytochemical Distribution

This compound is synthesized via the acetate-polymalonate (polyketide) pathway.[1] Its distribution in the plant kingdom is relatively restricted compared to its isomer, plumbagin. The primary plant families known to produce this compound are Droseraceae, Nepenthaceae, and Ebenaceae.[1]

-

Droseraceae: This family of carnivorous plants is the most significant and well-studied source of this compound. The genus Drosera (sundews), which has an almost cosmopolitan distribution, features numerous species where this compound is the dominant or sole naphthoquinone.[2] Its presence is a crucial marker for systematic classification within the genus.[1] Species containing this compound are often found alongside the corresponding tetralone, shinanolone, and the reduced derivative, dihydrothis compound.[3]

-

Nepenthaceae: In this family of pitcher plants, this compound is the predominant naphthoquinone isomer in the sections Insignes and Villosae.[1]

-

Ebenaceae: this compound has also been detected in species within the ebony family, though this source is less extensively documented in recent literature compared to the carnivorous plant families.[1]

Quantitative Data on this compound Content

The concentration of this compound varies significantly between species. Quantitative analysis, primarily using High-Performance Liquid Chromatography (HPLC), has provided precise measurements of this compound content in various Drosera species. The data below is compiled from studies on fresh leaf material.

| Plant Species | Family | This compound Content (mg/g dry weight) |

| Drosera collinsiae | Droseraceae | 46.0 ± 12.6[4] |

| Drosera capensis | Droseraceae | 40.8 ± 7.39[4] |

| Drosera communis | Droseraceae | 9.14 ± 5.05[4] |

| Drosera venusta | Droseraceae | 8.54 ± 3.25[4] |

| Drosera admirabilis | Droseraceae | 8.19 ± 2.99[4] |

| Drosera spathulata | Droseraceae | 7.88 ± 5.42[4] |

| Drosera burkeana | Droseraceae | 4.93 ± 3.32[4] |

| Drosera adelae | Droseraceae | 4.03 ± 2.14[4] |

| Drosera hamiltonii | Droseraceae | 3.83 ± 2.34[4] |

Additionally, studies on in vitro cultures have demonstrated the potential for biotechnological production. Elicited teratoma cultures of Drosera capensis var. alba yielded a productivity of 2.264 mg per 250 ml flask over a four-week cultivation period.[5]

Biosynthetic and Signaling Pathways

Biosynthesis of Naphthoquinone Skeleton

This compound is formed biosynthetically through the polyketide pathway. This process involves the sequential condensation of acetate and malonate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization reactions to create the core naphthoquinone structure.

PI3K/Akt Signaling Pathway Inhibition

While not related to its natural synthesis, this compound has been identified as an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival. This mechanism is central to its observed cytotoxic activity against various cancer cell lines.

Experimental Protocols

General Workflow for this compound Isolation and Analysis

The following diagram outlines the typical workflow from plant material collection to the final analysis and characterization of this compound.

Methodology for Extraction and Isolation

This protocol is a composite based on methodologies described for isolating this compound from Drosera species.

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., leaves of Drosera aliciae).

-

Lyophilize or air-dry the material to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Suspend the powdered plant material in a suitable solvent such as chloroform or petroleum-benzene.[4]

-

Perform extraction using sonication at 50/60 Hz for a defined period (e.g., 3 x 30 minutes).

-

Collect the solvent by filtration. Repeat the extraction process on the plant material to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them in vacuo using a rotary evaporator to yield a crude extract.

-

-

Purification:

-

The crude extract can be purified using preparative liquid chromatography.[6] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns can be effective.

-

For normal-phase chromatography, the crude extract is typically dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline this compound.

-

Methodology for Quantitative Analysis by HPLC

-

Sample Preparation:

-

Accurately weigh a small amount of dried, powdered plant material.

-

Extract the material as described above (e.g., with petroleum-benzene), evaporate the solvent, and dissolve the residue in a precise volume of methanol.[4]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

System: An isocratic HPLC system is suitable.[4]

-

Column: Reversed-phase C18 column (e.g., 3.3 x 150 mm, 7 µm particle size).[4]

-

Mobile Phase: 50% acetonitrile in water.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Detection: UV-VIS detector set to 421 nm.[4]

-

Internal Standard: Juglone can be used as an internal standard to improve quantification accuracy.[4]

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of pure this compound at several concentrations.

-

Inject the prepared plant extract and the internal standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, adjusting for the initial weight of the plant material and the volume of the extraction solvent. The results are typically expressed as mg of this compound per gram of dry plant weight (mg/g DW).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution of Acetogenic Naphthoquinones in Droseraceae and Their Chemotaxonomic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contrasting Dihydronaphthoquinone Patterns in Closely Related Drosera (Sundew) Species Enable Taxonomic Distinction and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpn.carnivorousplants.org [cpn.carnivorousplants.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Ramentaceone: A Technical Guide for Researchers

Abstract

Ramentaceone (5-hydroxy-7-methyl-1,4-naphthoquinone), a bioactive naphthoquinone found in plants of the Droseraceae and Ebenaceae families, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, focusing on its polyketide origin. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway, outlines relevant experimental methodologies, and presents quantitative data on this compound production in various Drosera species.

Introduction

This compound, a regioisomer of the more commonly known plumbagin (2-methyljuglone), is a specialized metabolite with demonstrated antibacterial, antifungal, and cytotoxic properties.[1] Its biosynthesis in plants, particularly in the carnivorous genus Drosera (sundews), is believed to follow the acetate-polymalonate pathway, a common route for the formation of aromatic polyketides.[1] This pathway involves the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain, which then undergoes a series of tailoring reactions, including cyclization, aromatization, and oxidation, to yield the final naphthoquinone scaffold.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the proposed biosynthetic steps, the enzymes likely involved, and methodologies for further investigation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process initiated by a Type III polyketide synthase (PKS). While the specific enzymes from Drosera species have not yet been isolated and characterized, the pathway can be inferred from our knowledge of polyketide biosynthesis in other plants and fungi.

Formation of the Polyketide Backbone

The initial step is the formation of a linear hexaketide chain. This is catalyzed by a Type III PKS.

-

Starter Unit: The biosynthesis is initiated with a starter molecule, which is presumed to be acetyl-CoA .

-

Extender Units: Five molecules of malonyl-CoA are sequentially added as extender units. Each condensation step involves a decarboxylation of malonyl-CoA.

The resulting intermediate is a linear hexaketide chain attached to the PKS enzyme.

Cyclization and Aromatization

The highly reactive poly-β-keto chain undergoes intramolecular cyclization and subsequent aromatization to form a bicyclic aromatic intermediate. The precise mechanism and the enzymes responsible for the specific C2-C7 aldol cyclization that would lead to the naphthalene scaffold of this compound are yet to be identified. It is hypothesized that a specific cyclase and an aromatase are involved in this crucial step.

Tailoring Reactions

Following the formation of the aromatic core, a series of tailoring reactions are required to produce this compound. These modifications are catalyzed by specific tailoring enzymes.

-

Hydroxylation: Hydroxyl groups are introduced at positions 5 and 8 of the naphthalene ring. This is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases.

-

Methylation: A methyl group is added at the C-7 position. This step is catalyzed by a methyltransferase, which likely uses S-adenosyl methionine (SAM) as the methyl donor. The regioselectivity of this methylation is a key step in distinguishing the biosynthesis of this compound from its isomer, plumbagin.

-

Oxidation: The final step is the oxidation of the hydroquinone intermediate to the final 1,4-naphthoquinone structure of this compound. This may occur spontaneously or be enzyme-catalyzed.

Below is a DOT script for the proposed biosynthetic pathway of this compound.

References

Ramentaceone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A significant portion of the detailed mechanistic data available for Ramentaceone in breast cancer cells originates from a scientific paper that has been retracted due to concerns about data integrity. This guide presents this information for a comprehensive overview but emphasizes that these findings are not considered reliable. In contrast, the mechanism of action described in human promyelocytic leukemia (HL-60) cells is based on an independent, peer-reviewed study that has not been subject to such concerns and is therefore presented as the core, validated mechanism.

Executive Summary

This compound, a naphthoquinone found in plants of the Drosera genus, has demonstrated cytotoxic activity against several cancer cell lines. This technical guide synthesizes the available research on its mechanism of action, with a clear distinction between validated findings and those from retracted literature.

The primary validated mechanism, observed in HL-60 leukemia cells, involves the induction of apoptosis through a pathway mediated by reactive oxygen species (ROS) and the mitochondria. Key events in this pathway include the generation of ROS, a decrease in mitochondrial membrane potential, the modulation of Bcl-2 family proteins to favor apoptosis, the release of cytochrome c, and the activation of caspase-3.

In breast cancer cells, a retracted study proposed a mechanism involving the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation. This proposed mechanism included the downregulation of PI3K, reduced phosphorylation of Akt, and subsequent effects on downstream targets like Bcl-2 family proteins. While this pathway is a plausible target for naphthoquinones, the specific findings for this compound in breast cancer await independent verification.

This document provides a detailed account of these pathways, summarizes the available quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling cascades to aid in the understanding of this compound's potential as an anticancer agent.

Validated Mechanism of Action in Leukemia Cells (HL-60)

The most robust evidence for this compound's anticancer mechanism comes from studies on the human promyelocytic leukemia cell line, HL-60. In these cells, this compound induces apoptosis primarily through the ROS-mediated mitochondrial pathway.[1][2]

Induction of Reactive Oxygen Species (ROS)

Treatment of HL-60 cells with this compound leads to a significant increase in intracellular ROS levels.[1][2] This oxidative stress is a key initiating event in the apoptotic cascade. The generation of ROS was shown to be a critical step, as the use of a free radical scavenger, N-acetylcysteine (NAC), attenuated the apoptotic effects of this compound.[1][2]

Mitochondrial Pathway Activation

The increased ROS levels trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): this compound treatment causes a collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process.[1]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is shifted to favor cell death. This compound treatment leads to an increase in the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[1][2]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which in turn activates initiator caspases (like caspase-9), leading to the activation of executioner caspases, such as caspase-3. Increased caspase-3 activity was observed in this compound-treated HL-60 cells.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes an increase in the sub-G1 fraction of the cell cycle in a concentration-dependent manner, which is indicative of apoptotic cell death.[1][2] The pretreatment with NAC also prevented this increase in the sub-G1 fraction, further linking ROS generation to the induction of apoptosis.[1]

Reported Mechanism of Action in Breast Cancer Cells (A Review of a Retracted Study)

Note: The findings presented in this section are from a retracted publication (Kawiak and Lojkowska, PLOS ONE, 2016) and should be interpreted with caution.[3][4][5] The retraction was due to concerns regarding potential image manipulation in the original paper.

The retracted study proposed that this compound induces apoptosis in breast cancer cells, particularly those overexpressing HER2, by inhibiting the PI3K/Akt signaling pathway.[3][5][6] This pathway is a central regulator of cell survival, proliferation, and resistance to therapy in many cancers.[3][6]

Inhibition of the PI3K/Akt Pathway

According to the retracted paper, this compound's effects on this pathway were characterized by:

-

Reduced PI3K Expression: Treatment with this compound reportedly decreased the expression of the p85 regulatory subunit of PI3K in a dose-dependent manner.[3]

-

Inhibition of Akt Phosphorylation: The study claimed that this compound suppressed the phosphorylation of Akt, which is a key step in the activation of this signaling cascade.[3][5]

-

Downstream Effects: The inhibition of Akt phosphorylation was reported to lead to the modulation of downstream targets, including an increase in pro-apoptotic Bax and Bak proteins and a decrease in the anti-apoptotic Bcl-2 protein.[3][5]

These reported actions would ultimately lead to the induction of apoptosis, and the study suggested that silencing Akt expression increased the sensitivity of breast cancer cells to this compound.[3]

Cytotoxicity in Other Cancer Cell Lines

This compound has been reported to exhibit cytotoxic activity against other cancer cell lines, although detailed mechanistic studies are largely unavailable. These include:

-

Murine lymphocytic leukemia (P-388)[3]

-

Human prostate cancer (LNCaP)[3]

-

Human breast cancer (MCF-7)[3]

The lack of validated, in-depth studies for these cell lines represents a significant gap in the current understanding of this compound's full anticancer potential and spectrum of activity.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Cytotoxic Activity of this compound (IC50 Values) (Note: Data for breast cancer cell lines are from a retracted publication and should be considered unreliable.)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |

| BT474 | Breast Cancer (HER2+) | 4.5 ± 0.2 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

| SKBR3 | Breast Cancer (HER2+) | 5.5 ± 0.2 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

| MDA-MB-231 | Breast Cancer (HER2-) | 7.0 ± 0.3 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

| MCF-7 | Breast Cancer (HER2-) | 9.0 ± 0.4 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

Table 2: Effects of this compound on Colony Formation in Breast Cancer Cells (Note: Data are from a retracted publication and should be considered unreliable.)

| Cell Line | Concentration (µM) | Inhibition of Colony Formation (%) | Source |

| BT474 | 0.5 | 70 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

| BT474 | 2.5 | 100 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

| SKBR3 | 0.5 | 60 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

| SKBR3 | 2.5 | 100 | Kawiak & Lojkowska, 2016 (Retracted)[3] |

Experimental Protocols

This section details the methodologies used in the key studies investigating this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound (e.g., 0-15 µM) for a specified period (e.g., 24 hours).

-

After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Objective: To quantify apoptosis and analyze cell cycle distribution.

-

Procedure for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cells and incubated in the dark.

-

Samples are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

-

-

Procedure for Cell Cycle (Propidium Iodide Staining):

-

Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.

-

Fixed cells are washed and treated with RNase A to prevent staining of RNA.

-

Cells are stained with Propidium Iodide (PI).

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1).

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins in signaling pathways.

-

Procedure:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

-

Measurement of Intracellular ROS

-

Objective: To quantify the generation of reactive oxygen species.

-

Procedure:

-

Cells are treated with this compound for a specified time (e.g., 3 hours).

-

Cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable dye.

-

Inside the cell, H2DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.

-

References

- 1. Induction of apoptosis in HL-60 cells through the ROS-mediated mitochondrial pathway by this compound from Drosera aliciae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

The Biological Activities of Ramentaceone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramentaceone (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants of the Droseraceae family. This compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. We present a detailed analysis of its mechanism of action, particularly its role in suppressing the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to evaluate its activity, and visualizes its molecular pathways and experimental workflows. While research on specific derivatives of this compound is limited, this guide also discusses the broader context of naphthoquinones to inform future drug development efforts.

Introduction to this compound

This compound is a naphthoquinone distinguished by a 5-hydroxy and 7-methyl substitution on its 1,4-naphthoquinone core. It is primarily isolated from carnivorous plants of the Drosera species, commonly known as sundews. Historically, extracts from these plants have been used in traditional medicine. Modern phytochemical analysis has identified this compound as a key bioactive constituent responsible for many of the observed therapeutic effects. Its structure, featuring a reactive quinone moiety, is central to its biological functions, which range from cytotoxicity against cancer cells to inhibition of microbial growth.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, with the most extensively studied being its anticancer effects. It also demonstrates notable antibacterial, antifungal, and anti-inflammatory potential.

Anticancer Activity

This compound has shown significant cytotoxic and antiproliferative activity against a variety of human cancer cell lines. Research indicates a particular efficacy against breast cancer, leukemia, and cervical cancer cells. The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) through the modulation of key cellular signaling pathways.

Note on Data Integrity: It is important to note that an "Expression of Concern" has been issued regarding a key publication by Kawiak and Lojkowska (2016), which is a primary source for the anticancer data presented here.[1] The concerns relate to potential irregularities in several figures within that paper. While the findings are reported here for completeness, they should be interpreted with this caution in mind.

Table 1: Cytotoxic and Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result (IC₅₀ in µM) | Reference(s) |

| BT474 | Breast Cancer (HER2+) | MTT | Proliferation Inhibition | ~5 µM | [2] |

| SKBR3 | Breast Cancer (HER2+) | MTT | Proliferation Inhibition | ~7.5 µM | [2] |

| MCF-7 | Breast Cancer (HER2-) | MTT | Proliferation Inhibition | ~12.5 µM | [2] |

| MDA-MB-231 | Breast Cancer (HER2-) | MTT | Proliferation Inhibition | ~15 µM | [2] |

| U937 | Leukemia | Not Specified | Cytotoxicity | 3.2 µM | |

| HeLa | Cervical Cancer | Not Specified | Cytotoxicity | > 3.2 µM (less active) | |

| HCT-116 | Colorectal Cancer | Not Specified | Cytotoxicity | > 3.2 µM (less active) |

This compound also effectively inhibits the long-term proliferative capacity of cancer cells. In colony formation assays, it completely suppressed colony formation of BT474 and SKBR3 breast cancer cells at a concentration of 2.5 µM.[3]

Antimicrobial Activity

This compound has demonstrated activity against various bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial agent. This activity is characteristic of many naphthoquinones, which can interfere with microbial metabolic processes and cell envelope integrity. Quantitative data, such as Minimum Inhibitory Concentrations (MIC), are crucial for evaluating this potential.

(Note: Specific MIC values for this compound were not detailed in the provided search results, but its antibacterial and antifungal activities are cited qualitatively.)

Anti-inflammatory and Antioxidant Activities

While less studied than its anticancer effects, the chemical structure of this compound suggests potential for anti-inflammatory and antioxidant activities. Quinone structures can participate in redox cycling, which can have both pro-oxidant and antioxidant consequences depending on the cellular environment. Its ability to modulate signaling pathways like PI3K/Akt, which are also involved in inflammation, further suggests a plausible anti-inflammatory role.

Signaling Pathways and Mechanism of Action

The most well-elucidated mechanism for this compound's anticancer effect is its suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis and is frequently hyperactivated in many cancers, particularly HER2-positive breast cancer.[3]

This compound's intervention in this pathway occurs at multiple levels:

-

PI3K Inhibition : It directly inhibits PI3-kinase activity with a reported IC₅₀ value of 2 ± 0.3 µM.[3] It also reduces the expression of the PI3K regulatory subunit (p85).[3]

-

Akt Phosphorylation : By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, a key downstream kinase.[4]

-

Modulation of Bcl-2 Family Proteins : Downstream of Akt, this compound alters the balance of pro- and anti-apoptotic proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins Bax and Bak.[4]

-

Apoptosis Induction : This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of the caspase cascade and execution of apoptosis, confirmed by Annexin V staining and caspase activity assays.[4]

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Biological Activities of Naphthoquinone Derivatives

There is a notable lack of published research specifically on the synthesis and biological evaluation of this compound derivatives. However, the broader class of naphthoquinones is a rich area of drug discovery, and structure-activity relationship (SAR) studies on related compounds can guide future derivatization of the this compound scaffold.

-

Hydroxylation and Methylation : The position and number of hydroxyl and methyl groups on the naphthoquinone ring are critical for activity. These groups influence the compound's redox potential, solubility, and ability to bind to target enzymes.

-

Side-Chain Modifications : Adding various side chains (e.g., nitrogen- or sulfur-containing heterocycles) to the quinone ring is a common strategy to enhance potency and selectivity and to modulate pharmacokinetic properties.

-

Isomeric Forms : The biological activity can differ significantly between isomers. For instance, Plumbagin (2-methyljuglone) and this compound (7-methyljuglone) are isomers with distinct distributions in nature and potentially different activity profiles.

Future research should focus on synthesizing this compound derivatives to explore SAR, potentially leading to compounds with enhanced efficacy, reduced toxicity, and improved drug-like properties.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the biological activity of this compound.

General Workflow for Anticancer Evaluation

Caption: General experimental workflow for anticancer drug discovery.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[5][6]

-

Cell Seeding : Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Treatment : Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization : Remove the medium and add a solubilization agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the purple formazan crystals.

-

Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Blot Analysis

This technique detects specific proteins in a sample to analyze expression and activation (e.g., phosphorylation).[7][8]

-

Cell Lysis : Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay identifies apoptotic cells.[9][10]

-

Cell Treatment : Culture and treat cells with this compound as desired.

-

Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells (e.g., 1 x 10⁶ cells) in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[10]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Caspase Activity Assay

This assay quantifies the activity of key apoptosis-executing enzymes.[11][12]

-

Lysate Preparation : Prepare cell lysates from treated and control cells using a specific lysis buffer provided in a commercial kit.

-

Reaction Setup : In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-specific substrate conjugated to a fluorophore (e.g., Ac-DEVD-AMC for Caspase-3).[13]

-

Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

-

Fluorescence Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC). The signal is proportional to the caspase activity.[11]

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells.[14][15]

-

Cell Seeding : Plate a low number of single cells (e.g., 500-1000 cells) in 6-well plates.

-

Treatment : Allow cells to attach, then treat with low concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation : Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing individual cells to grow into colonies.

-

Fixing and Staining : Wash the colonies with PBS, fix them with a solution like methanol or 10% neutral buffered formalin, and stain them with 0.5% crystal violet.

-

Quantification : Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

PI3K Kinase Activity Assay

This assay directly measures the enzymatic activity of PI3K.[16][17][18]

-

Immunoprecipitation (Optional) : Immunoprecipitate PI3K from cell lysates using a specific antibody.

-

Kinase Reaction : Set up a reaction containing the PI3K enzyme source, a lipid substrate (like PIP2), ATP (often radiolabeled [γ-³²P]ATP), and the inhibitor (this compound) in a kinase buffer.[17]

-

Incubation : Incubate the reaction at room temperature or 37°C to allow the phosphorylation of the substrate.

-

Detection : The product (PIP3) is detected. This can be done by separating the lipids using thin-layer chromatography (TLC) for radiolabeled assays or, more commonly, using ELISA-based kits where a PIP3-binding protein and a detection antibody are used to generate a colorimetric or luminescent signal.[17][18]

Conclusion and Future Directions

This compound is a promising natural product with well-documented anticancer activity, primarily through the potent inhibition of the PI3K/Akt survival pathway. Its cytotoxic effects, particularly against HER2-positive breast cancer cells, warrant further preclinical and in vivo investigation. Additionally, its antimicrobial and potential anti-inflammatory properties broaden its therapeutic possibilities.

The most significant gap in the current body of research is the lack of studies on this compound derivatives. Future efforts should be directed towards:

-

Synthesis and SAR Studies : A systematic synthesis of this compound derivatives is needed to explore structure-activity relationships, aiming to improve potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Studies : Animal models are required to validate the in vitro anticancer efficacy of this compound and to assess its safety, bioavailability, and overall therapeutic potential.

-

Broader Screening : The activity of this compound should be evaluated against a wider panel of cancer cell lines, bacterial and fungal strains, and in various models of inflammation to fully characterize its biological activity profile.

References

- 1. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K (p120γ) Protocol [promega.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

Ramentaceone as a PI3K/Akt Signaling Pathway Inhibitor: A Technical Guide and Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document discusses the proposed mechanism of Ramentaceone as a PI3K/Akt signaling pathway inhibitor based on the findings of a now-retracted scientific paper (Kawiak A, Lojkowska E (2016) this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells. PLoS ONE 11(2): e0147718). The retraction was due to significant concerns regarding the validity of the presented data, including irregularities and manipulation in key figures. As of this writing, there is no independent scientific validation of these specific claims. This guide, therefore, uses the retracted study as a case study to outline a theoretical mechanism and, more importantly, to provide the robust, standardized experimental protocols required to rigorously investigate such a hypothesis. All data and claims from the original paper are presented here for illustrative purposes only and should not be considered scientifically validated.

Introduction

This compound (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naphthoquinone compound found in plants of the Droseraceae family. Naphthoquinones are a class of natural products known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A now-retracted 2016 study proposed that this compound exerts its anticancer effects by directly inhibiting the PI3K/Akt pathway, leading to apoptosis in breast cancer cells.[1] While the data supporting this claim has been invalidated, the underlying hypothesis remains plausible, partly because other naphthoquinones, such as Juglone, have been shown to downregulate the PI3K/Akt/mTOR pathway.[2][3]

This technical guide provides an overview of the proposed mechanism of this compound and details the standard experimental methodologies required to validly investigate a compound's potential as a PI3K/Akt pathway inhibitor.

Proposed Mechanism of Action (Hypothetical)

The central hypothesis of the retracted study was that this compound induces apoptosis in cancer cells by suppressing the PI3K/Akt signaling cascade at multiple levels.[4]

The proposed sequence of events is as follows:

-

Inhibition of PI3K: this compound was claimed to inhibit the enzymatic activity of PI3-kinase and reduce the expression of its p85 regulatory subunit.[4] This action would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Reduction of Akt Phosphorylation: By preventing the formation of PIP3, this compound would block the recruitment of the serine/threonine kinase Akt to the cell membrane, thereby inhibiting its activating phosphorylation at key residues like Serine 473.[4]

-

Modulation of Downstream Apoptotic Regulators: With Akt inactive, its downstream anti-apoptotic signaling is abrogated. This was proposed to involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Bak.[4]

-

Induction of Apoptosis: The resulting shift in the Bax/Bcl-2 ratio would increase mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade and programmed cell death (apoptosis).[1]

This proposed mechanism is visually summarized in the signaling pathway diagram below.

Caption: Proposed PI3K/Akt signaling pathway and points of inhibition by this compound.

Data Presentation: Claims and Retraction Details

The quantitative data reported in the Kawiak & Lojkowska (2016) paper cannot be considered reliable. The retraction notice issued by PLOS ONE cited multiple concerns, including the reuse and manipulation of images across different experimental conditions in figures related to colony formation assays, Western blots, and flow cytometry (FACS) plots.[1][5] The authors attributed the issues to a third-party company that reportedly conducted the experiments, but this does not validate the results.[1]

The following table summarizes the key quantitative claims made in the paper and the corresponding reasons for their retraction. This serves to illustrate the types of data required for such a study while underscoring the importance of data integrity.

| Experimental Claim | Claimed Quantitative Results (from Kawiak & Lojkowska, 2016) [6] | Details of Retraction Concern [1][5] |

| Cell Viability (MTT Assay) | This compound inhibits breast cancer cell proliferation with IC50 values of: • BT474: 4.5 ± 0.2 μM • SKBR3: 5.5 ± 0.2 μM • MDA-MB-231: 7 ± 0.3 μM • MCF-7: 9 ± 0.4 μM | The retraction notice cited concerns with Figure 2B (colony formation assay), where images for different experimental conditions were found to be duplicated. This casts doubt on all cell viability data presented. |

| PI3K/Akt Pathway Inhibition (Western Blot) | This compound treatment (0–15 μM for 24h) dose-dependently reduced the expression of PI3K (p85) and the levels of phosphorylated Akt (p-Akt Ser473) in breast cancer cells. | Concerns were raised about similarities in background pixilation patterns in Western blot figures (Figs 3, 6C, 7, 8A), suggesting that bands were cropped and placed onto common background templates, invalidating the results. |

| Apoptosis Induction (Annexin V/FACS) | Treatment with 15 μM this compound for 24h increased the apoptotic cell population: • BT474: ~6-fold increase • SKBR3: ~3-fold increase | Similarities were noted between regions of FACS plots in different figures (e.g., Fig 5 and Fig 8B), suggesting reuse or manipulation of the raw data. The validity of these results could not be verified. |

Experimental Protocols for Investigating a PI3K/Akt Inhibitor

To rigorously test the hypothesis that a compound like this compound inhibits the PI3K/Akt pathway, a series of standardized experiments must be performed. The following sections provide detailed, best-practice protocols for these key assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7][8]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Standard experimental workflow for an MTT cell viability assay.

Western Blot Analysis of Protein Phosphorylation

Western blotting is essential for observing changes in protein expression and post-translational modifications, such as the phosphorylation of Akt. Detecting phosphorylated proteins requires specific handling to prevent dephosphorylation by endogenous phosphatases.

Methodology:

-

Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading.

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight by applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). BSA is preferred over non-fat milk for phospho-antibodies to reduce background signal from phosphoproteins in milk.[9]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-Akt Ser473 or rabbit anti-total Akt) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) that recognizes the primary antibody.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band to determine the relative level of phosphorylation.

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (harvested using trypsin). Combine and centrifuge to pellet the total cell population.

-

Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or PE) and 5 µL of Propidium Iodide (PI) solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Gating and Quadrant Analysis:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Primarily necrotic cells.

-

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Conclusion

The hypothesis that this compound inhibits the PI3K/Akt signaling pathway presents a compelling avenue for anticancer drug research. However, the retraction of the key study supporting this claim underscores a critical lesson in scientific research: extraordinary claims require extraordinary, rigorously validated evidence.[5] The original data was compromised by methodological and reporting issues, leaving the hypothesis unproven.

For researchers and drug development professionals, this case serves as a valuable framework. It highlights a plausible biological target for a natural product and provides a clear roadmap of the essential, validated experiments required to investigate it. By adhering to the detailed, best-practice protocols for cell viability, Western blotting, and apoptosis assays outlined in this guide, the scientific community can build a reliable body of evidence to either substantiate or refute the proposed anticancer mechanism of this compound and other novel compounds. The ultimate goal is to ensure that any potential therapeutic agent is advanced based on a foundation of sound, reproducible, and unimpeachable data.

References

- 1. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 2. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

The Antimicrobial and Antifungal Potential of Ramentaceone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramentaceone, a naphthoquinone chemically identified as 5-hydroxy-7-methyl-1,4-naphthoquinone, is a secondary metabolite found in various species of the carnivorous plant genus Drosera, commonly known as sundews.[1][2][3] Naphthoquinones as a class are recognized for a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial and antifungal spectrum of this compound, details the experimental protocols for its evaluation, and explores its potential mechanisms of action. Due to the limited availability of extensive quantitative data for this compound, this guide also incorporates data from the closely related and well-studied naphthoquinones, plumbagin and juglone, to provide a broader context for its potential antimicrobial activities.

Antibacterial Spectrum

Direct quantitative data on the antibacterial spectrum of pure this compound is limited in publicly available scientific literature. However, studies on extracts of Drosera species containing this compound, and on this compound itself, have provided qualitative and some quantitative insights into its activity.

A study on the secondary metabolites from in vitro cultures of Drosera aliciae investigated the bactericidal activity of its extracts and pure this compound against several human bacterial pathogens.[4][5] The chloroform extract, which contains this compound, was found to be more effective than the methanol extract against all tested strains except for Pseudomonas aeruginosa.[4][5] The lowest Minimum Bactericidal Concentration (MBC) values for the chloroform extract were observed against Staphylococcus aureus, ranging from 25–50 mg fresh weight/mL.[4][5]

Interestingly, the same study noted that pure this compound, at the tested concentrations, did not cause statistically significant growth retardation of Enterococcus faecalis.[4] This suggests that the antibacterial activity of the crude extracts may be a result of synergistic effects between this compound and other compounds present in the extract, or that other components are more potent.

To provide a comparative perspective, the antibacterial spectra of the related naphthoquinones, plumbagin and juglone, are presented below. These compounds share a similar core structure with this compound and their activities may suggest the potential spectrum of this compound.

Quantitative Antibacterial Data

Table 1: Antibacterial Spectrum of this compound and Related Naphthoquinones (MIC & MBC in µg/mL)

| Microorganism | This compound | Plumbagin | Juglone |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | No specific MIC/MBC data available. Chloroform extract of D. aliciae (containing this compound) showed an MBC of 25-50 mg FW/mL.[5] | 5 | ≤ 0.125 µmol/L (MIC)[7] |

| Staphylococcus saprophyticus | N/A | 0.029 (MIC), 0.235 (MBC)[8] | N/A |

| Enterococcus faecalis | No significant growth retardation observed at tested concentrations.[4] | N/A | N/A |

| Bacillus subtilis | N/A | <1 (MIC)[9] | N/A |

| Gram-Negative Bacteria | |||

| Escherichia coli | N/A | <1 (MIC)[9] | N/A |

| Pseudomonas aeruginosa | Chloroform extract of D. aliciae was less effective against this strain.[5] | >2 (MIC)[9] | N/A |

| Klebsiella pneumoniae | N/A | <1 (MIC)[9] | N/A |

| Salmonella Typhi | N/A | <1 (MIC)[9] | N/A |

N/A: Data not available in the reviewed literature. Note: The data for plumbagin and juglone are sourced from various studies and are presented here for comparative purposes. The experimental conditions under which these values were determined may vary between studies.

Antifungal Spectrum

There is currently a notable absence of specific quantitative data (Minimum Inhibitory Concentration - MIC, or Minimum Fungicidal Concentration - MFC) regarding the antifungal activity of isolated this compound in the available scientific literature. However, the general class of naphthoquinones, to which this compound belongs, is known to possess significant antifungal properties.[10][11]

To offer insight into the potential antifungal capabilities of this compound, this section presents data on the antifungal activity of the related naphthoquinone, juglone, which is found in the black walnut tree.[12][13]

Quantitative Antifungal Data

Table 2: Antifungal Spectrum of the Related Naphthoquinone, Juglone (MIC in mg/mL)

| Microorganism | Juglone |

| Fungi | |

| Candida albicans | 0.003[14] |

| Aspergillus niger | No activity observed with aqueous extracts.[14] |

| Botrytis cinerea | Significant activity observed.[14] |

| Geotrichum candidum | Significant activity observed.[14] |

N/A: Data not available in the reviewed literature for this compound. Note: The data for juglone is presented here for comparative purposes and to suggest the potential antifungal spectrum of this compound.

Experimental Protocols

The determination of the antibacterial and antifungal spectrum of a compound like this compound relies on standardized laboratory procedures. The most common methods are the broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[17]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial) and a sterility control (no inoculum), are also included.[16]

-

Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[15]

-

Determination of MIC: After incubation, the plates are examined for visible growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[17][18]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be ascertained to distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity.[19][20][21]

Workflow for MBC/MFC Determination

Caption: Workflow for MBC/MFC determination following MIC assay.

Detailed Steps:

-

Subculturing: Following the MIC reading, a small volume (e.g., 10-100 µL) is taken from each well that showed no visible growth.[20]

-

Plating: The aliquots are plated onto fresh agar plates that do not contain the antimicrobial agent.[19]

-

Incubation: The plates are incubated under optimal growth conditions to allow any surviving microorganisms to form colonies.[20]

-

Determination of MBC/MFC: The number of colonies on each plate is counted. The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[19][21]

Mechanism of Action

The precise molecular mechanisms of this compound's antimicrobial activity have not been fully elucidated. However, research on this compound and other naphthoquinones points towards several potential modes of action.

A study on Drosera aliciae extracts and pure this compound provided some initial insights into its mechanism against Enterococcus faecalis. The chloroform extract, rich in this compound, caused a significant reduction in both DNA and protein synthesis, and a particularly strong decrease (around 75%) in RNA synthesis.[5] Pure this compound also demonstrated an ability to decrease DNA and RNA synthesis, although less efficiently than the chloroform extract, and it had no effect on protein synthesis.[5]

Based on the broader literature on naphthoquinones, the following mechanisms are likely to contribute to the antimicrobial and antifungal effects of this compound:

-

Generation of Reactive Oxygen Species (ROS): Naphthoquinones are known to undergo redox cycling, which leads to the production of superoxide anions and other reactive oxygen species.[3][22] This induces oxidative stress within the microbial cell, leading to damage of DNA, proteins, and lipids, ultimately causing cell death.

-

Disruption of Cell Membrane and Electron Transport: These compounds can intercalate into the microbial cell membrane, altering its fluidity and permeability. This can disrupt the electron transport chain and oxidative phosphorylation, leading to a collapse of the cellular energy supply.[11][23]

-

Inhibition of Essential Enzymes: Naphthoquinones have been shown to inhibit various microbial enzymes, including DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.[23]

The following diagram illustrates the potential signaling pathways and cellular targets of naphthoquinones like this compound in microbial cells.

Potential Mechanisms of Antimicrobial Action of this compound

Caption: Potential antimicrobial mechanisms of this compound.

Conclusion and Future Directions

This compound, a naphthoquinone from Drosera species, demonstrates potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus. However, the current body of research lacks comprehensive quantitative data on its antibacterial and antifungal spectrum. The available evidence suggests that its mechanism of action likely involves the disruption of nucleic acid synthesis and potentially other mechanisms common to naphthoquinones, such as the generation of reactive oxygen species and membrane damage.

For drug development professionals, this compound represents an interesting scaffold for further investigation. Future research should focus on:

-

Systematic Screening: Conducting comprehensive MIC and MBC/MFC studies of pure this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in both bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antimicrobial potency and selectivity, while minimizing potential toxicity.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound and its optimized derivatives in animal models of infection.

By addressing these research gaps, the full potential of this compound as a novel antimicrobial agent can be determined, potentially leading to the development of new therapies to combat the growing threat of antimicrobial resistance.

References

- 1. eposrl.com [eposrl.com]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and antioxidant activity of the secondary metabolites from in vitro cultures of the Alice sundew (Drosera aliciae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates | Saudi Medical Journal [smj.org.sa]

- 9. abcbot.pl [abcbot.pl]

- 10. mdpi.com [mdpi.com]

- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 12. Comparison of antifungal activity of extracts from different Juglans regia cultivars and juglone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. mdpi.com [mdpi.com]

- 20. Determination of the minimum fungicidal concentration [bio-protocol.org]

- 21. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]

- 22. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

Ramentaceone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramentaceone, also known as 7-methyljuglone, is a naturally occurring naphthoquinone that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, are presented to facilitate its identification and characterization. This document also outlines established experimental protocols for the synthesis and extraction of this compound. Furthermore, it delves into its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor, a critical pathway in cancer cell proliferation and survival. The information is presented to support ongoing research and drug development efforts centered on this promising bioactive compound.

Chemical Identity and Structure

This compound is chemically classified as a naphthoquinone, specifically a derivative of juglone. Its formal IUPAC name is 5-hydroxy-7-methylnaphthalene-1,4-dione. The compound is also frequently referred to as 7-methyljuglone in scientific literature.

Chemical Structure:

The molecular structure of this compound consists of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 5, and a methyl group at position 7.

Molecular Formula: C₁₁H₈O₃

Molecular Weight: 188.18 g/mol [1]

Synonyms: 7-Methyljuglone, 7-methyl-5-hydroxy-1,4-naphthoquinone[2]

Physicochemical Properties

This compound is typically observed as yellow to orange needles.[2] Its physical and chemical properties are summarized in the table below. It is important to note that the melting point has been reported with some variability in the literature, which may be attributed to the purity of the isolated or synthesized compound.

| Property | Value | Reference(s) |

| Appearance | Yellow to orange needles | [2] |

| Melting Point | 126 °C, 150-152 °C, 155 °C, 156 °C | [2] |

| Boiling Point | 427.2 °C at 760 mmHg | [2] |

| Density | 1.371 g/cm³ | [2] |

| Refractive Index | 1.642 | [2] |

| Solubility | Soluble in chloroform and methanol. | |

| pKa | Data not available | |

| LogP | 2.3 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl group.